molecular formula C16H14O3 B1226010 Kurasoin A

Kurasoin A

Numéro de catalogue B1226010
Poids moléculaire: 254.28 g/mol
Clé InChI: PJJNUMKZYDTVRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kurasoin A is a natural product found in Paecilomyces with data available.

Applications De Recherche Scientifique

KRAS in Cancer Diagnosis and Prognosis

KRAS, a commonly mutated oncogene in various cancers, plays a crucial role in the activation of cellular processes like transformation and proliferation. Notably, in pancreatic cancer, mutations in KRAS are linked to the permanent activation of P21 RAS protein and subsequent signaling pathways. Technological advancements like quantitative polymerase chain reaction (qPCR) have made the assessment of KRAS mutations more reliable, aiding in the diagnosis and management of pancreatic adenocarcinoma. Combining endoscopic ultrasound-guided cytopathology with a KRAS mutation assay enhances the accuracy of diagnosing pancreatic cancer. Moreover, the presence of a KRAS mutation often correlates with a poorer prognosis in patients with both advanced and resected tumors. However, predicting responses to treatments, such as anti-epidermal growth factor receptor therapies or chemotherapy, using KRAS mutations has shown limited efficacy. Despite promising pre-clinical results, targeted KRAS treatments in pancreatic adenocarcinoma have not yet translated into significant clinical benefits, highlighting the need for continued research and new therapeutic strategies (Bournet et al., 2016).

KRAS in Non-Small-Cell Lung Cancer (NSCLC)

KRAS mutations are present in 15% to 25% of non-small-cell lung cancer (NSCLC) cases. Although direct inhibition of the KRAS protein has been challenging, recent clinical trials targeting downstream effectors have shown promise. Inhibitors like selumetinib and trametinib have demonstrated success in inhibiting MEK1/2, although with tolerability issues. The concept of synthetic lethal approaches, which target vulnerabilities in cancer cells caused by specific genetic mutations, holds potential for future therapeutic strategies. The advancements in understanding the biology of KRAS and its downstream effectors are paving the way for a multitude of preclinical studies and clinical trials aiming to find effective treatments for KRAS mutant lung cancer (Wood et al., 2016).

Targeting KRAS in Solid Tumors

KRAS is recognized as an "undruggable" target due to the absence of suitable pockets for small inhibitory molecules to bind. However, recent advancements have brought forward novel KRAS inhibitors. These inhibitors, particularly those targeting KRAS G12C, have shown significant therapeutic potential, especially in non-small cell lung cancer. The therapeutic landscape of KRAS is evolving, with numerous combination strategies being evaluated in clinical trials to overcome resistance mechanisms. The emergence of these inhibitors marks a shift in the therapeutic scenario for KRAS, with the potential for more effective treatments in the future (Indini et al., 2021).

KRAS as a Marker for Cancer Treatment

KRAS status has emerged as a critical biomarker for guiding cancer treatment, especially in colorectal cancers. It has been established that patients with KRAS mutant tumors are less likely to respond to anti-EGFR monoclonal antibodies. Understanding the role of KRAS in colon carcinogenesis and integrating this knowledge into treatment strategies is crucial. Current research suggests that most colon tumors contain at least a subpopulation of KRAS mutant cells, challenging the notion of KRAS wild-type tumors. This insight is vital for developing more effective treatment strategies tailored to the genetic composition of the tumor (Parsons & Myers, 2013).

Propriétés

Nom du produit

Kurasoin A

Formule moléculaire

C16H14O3

Poids moléculaire

254.28 g/mol

Nom IUPAC

1-(4-hydroxyphenyl)-4-phenylbutane-2,3-dione

InChI

InChI=1S/C16H14O3/c17-14-8-6-13(7-9-14)11-16(19)15(18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2

Clé InChI

PJJNUMKZYDTVRG-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=C(C=C2)O

Synonymes

kurasoin A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kurasoin A
Reactant of Route 2
Reactant of Route 2
Kurasoin A
Reactant of Route 3
Reactant of Route 3
Kurasoin A
Reactant of Route 4
Reactant of Route 4
Kurasoin A
Reactant of Route 5
Reactant of Route 5
Kurasoin A
Reactant of Route 6
Kurasoin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.